Cas no 1368795-35-0 (2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid)

2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1368795-35-0
- EN300-1455158
- 2-(1-CYCLOPROPYLPIPERIDIN-4-YLIDENE)ACETIC ACID
- 2-(1-CYCLOPROPYLPIPERIDIN-4-YLIDENE)ACETICACID
- Acetic acid, 2-(1-cyclopropyl-4-piperidinylidene)-
- 2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid
-
- インチ: 1S/C10H15NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h7,9H,1-6H2,(H,12,13)
- InChIKey: NEKPVBZKROKIAL-UHFFFAOYSA-N
- ほほえんだ: OC(/C=C1\CCN(CC\1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.330±0.06 g/cm3(Predicted)
- ふってん: 349.5±17.0 °C(Predicted)
- 酸性度係数(pKa): 3.42±0.41(Predicted)
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455158-0.25g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1455158-50mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 50mg |
$528.0 | 2023-09-29 | ||
Enamine | EN300-1455158-5.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1455158-0.1g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1455158-1.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 1g |
$857.0 | 2023-06-06 | ||
Enamine | EN300-1455158-0.05g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1455158-10.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 10g |
$3683.0 | 2023-06-06 | ||
Enamine | EN300-1455158-2.5g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1455158-500mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 500mg |
$603.0 | 2023-09-29 | ||
Enamine | EN300-1455158-2500mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 2500mg |
$1230.0 | 2023-09-29 |
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acidに関する追加情報
Professional Introduction to 2-(1-Cyclopropylpiperidin-4-ylidene)acetic Acid (CAS No. 1368795-35-0)
2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid, identified by its Chemical Abstracts Service number CAS No. 1368795-35-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a piperidine core and a cyclopropyl substituent, has garnered attention due to its unique structural properties and potential applications in drug discovery.
The structural motif of 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid consists of an acetic acid derivative linked to a piperidine ring substituted with a cyclopropyl group. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules. The presence of the cyclopropyl group, in particular, has been shown to influence the binding affinity and selectivity of the compound towards various biological targets.
In recent years, there has been growing interest in the exploration of piperidine derivatives as pharmacophores in medicinal chemistry. Piperidine rings are commonly found in many FDA-approved drugs due to their ability to enhance solubility, improve metabolic stability, and modulate receptor interactions. The incorporation of a cyclopropyl group into this framework further expands the chemical space available for drug design, offering new opportunities for the development of therapeutic agents.
One of the most compelling aspects of 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid is its potential as a lead compound in the discovery of new drugs. Its unique structural features have been leveraged in several high-throughput screening campaigns aimed at identifying molecules with desirable pharmacological properties. Initial studies have suggested that this compound exhibits promising activity against various biological targets, including enzymes and receptors implicated in human diseases.
The cyclopropyl group in 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid plays a crucial role in determining its interactions with biological targets. This moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, depending on the context. Such flexibility makes it an attractive feature for designing molecules that can precisely interact with specific protein or nucleic acid targets. Moreover, the piperidine ring provides a stable core structure that can be further modified to optimize pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry have enabled more efficient screening and design of compounds like 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid. Molecular docking simulations and virtual screening techniques have been employed to predict the binding affinity and mode of interaction between this compound and potential biological targets. These computational approaches have complemented experimental efforts, allowing researchers to prioritize promising candidates for further investigation.
In vitro studies have begun to elucidate the mechanism of action of 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid. Initial results indicate that this compound may exert its effects through multiple pathways, depending on the specific target under investigation. For instance, it has shown potential inhibitory activity against certain enzymes involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and inflammation.
The synthesis of 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Multi-step synthetic routes involving cyclization reactions, functional group transformations, and protective group strategies have been developed to achieve the desired product efficiently.
The pharmaceutical industry has taken note of the potential of compounds like 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid. Several companies have initiated programs aimed at exploring derivatives of this scaffold for therapeutic applications. These efforts are supported by collaborations between academic researchers and industry scientists, who are working together to uncover new drug candidates with improved efficacy and safety profiles.
The future prospects for 2-(1-Cyclopropylpiperidin-4-ylidene)acetic acid appear promising, with ongoing research expected to yield novel insights into its biological activity and potential therapeutic uses. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation pharmaceuticals.
1368795-35-0 (2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid) 関連製品
- 2098053-11-1(1-(2-Azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)
- 517870-16-5(methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate)
- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)
- 2018142-69-1(3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile)
- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)
- 1497108-81-2(4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol)
- 1805491-16-0(Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)
- 896324-18-8(7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)




